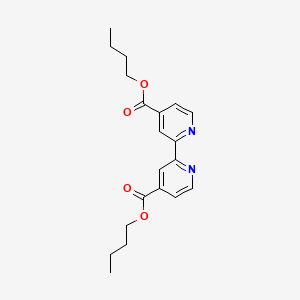

Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate

Description

General Context of Bipyridine Derivatives in Coordination and Materials Chemistry

Bipyridines, particularly 2,2'-bipyridine (B1663995), are among the most widely utilized ligands in coordination chemistry. wisc.edugoogle.com Their ability to form stable chelate rings with a vast array of metal ions has made them fundamental building blocks in the synthesis of metal complexes with diverse applications. wisc.edugoogle.com These applications span from catalysis and solar energy conversion to the development of novel materials with unique photophysical and electrochemical properties. sigmaaldrich.comresearchgate.netrsc.org

The versatility of the bipyridine scaffold allows for the introduction of various functional groups onto the pyridyl rings, which can tune the electronic and steric properties of the resulting ligands and their metal complexes. researchgate.net This functionalization is a key strategy in the design of molecules with tailored functions. For instance, the parent compound, 2,2'-bipyridine-4,4'-dicarboxylic acid, is a well-established ligand used in the synthesis of photosensitizers for dye-sensitized solar cells (DSSCs). ossila.comjksus.org

Significance of Esterified Bipyridine Ligands in Advanced Systems

The esterification of carboxylic acid-functionalized bipyridines, such as the formation of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate from 2,2'-bipyridine-4,4'-dicarboxylic acid, is a critical modification that enhances their utility in various advanced systems. The introduction of ester groups, like the butyl groups in the title compound, can significantly alter the solubility, processability, and electronic properties of the ligand and its corresponding metal complexes.

In the context of materials science, particularly for applications in organic electronics and photovoltaics, the solubility of the components in organic solvents is a crucial factor for device fabrication. Esterification often improves this solubility, allowing for easier processing and deposition of thin films. Furthermore, the electronic nature of the ester group can influence the energy levels (HOMO/LUMO) of the molecule, which is a key parameter in the design of efficient charge-transfer materials.

Scope and Objectives of Research on Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate

Research on Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate is primarily driven by the need for tailored ligands in coordination chemistry and materials science. The specific objectives of studying this compound include:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to obtain high-purity Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate. One reported synthesis involves the reaction of 2,2'-bipyridine-4,4'-dicarboxylic acid with sodium ethoxide and subsequently with tri-n-butyltin chloride in benzene, yielding colorless crystals of the desired product. nih.gov Detailed characterization, including crystallographic analysis, is crucial to understanding its molecular structure and packing in the solid state.

Coordination Chemistry: Investigating the coordination behavior of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate with various metal centers is a key research area. The steric hindrance and electronic effects of the butyl ester groups can influence the geometry, stability, and reactivity of the resulting metal complexes.

Applications in Advanced Materials: A significant goal is to explore the potential of this ligand and its metal complexes in advanced applications. While its parent dicarboxylic acid is extensively used in dye-sensitized solar cells, the dibutyl ester derivative could offer advantages in terms of solubility and interfacial properties in similar or related device architectures.

The structural properties of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate have been elucidated through single-crystal X-ray diffraction. The molecule is centrosymmetric and largely planar. nih.govnih.gov The butyl chains, however, introduce a degree of flexibility and influence the intermolecular interactions in the crystal lattice.

Below are tables summarizing key crystallographic and structural data for Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate. nih.govnih.gov

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₂₀H₂₄N₂O₄ |

| Formula weight | 356.42 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.431(3) Å, b = 10.379(3) Å, c = 9.940(3) Å |

| α = 90°, β = 108.59(3)°, γ = 90° | |

| Volume | 920.9(5) ų |

| Z | 2 |

| Density (calculated) | 1.286 Mg/m³ |

| Absorption coefficient | 0.092 mm⁻¹ |

| F(000) | 380 |

| Crystal size | 0.25 x 0.23 x 0.21 mm |

| Theta range for data collection | 2.53 to 27.50° |

| Index ranges | -12<=h<=12, -13<=k<=13, -12<=l<=12 |

| Reflections collected | 5267 |

| Independent reflections | 2102 [R(int) = 0.0211] |

| Completeness to theta = 27.50° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9808 and 0.9773 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2102 / 0 / 119 |

| Goodness-of-fit on F² | 1.037 |

| Final R indices [I>2sigma(I)] | R1 = 0.0410, wR2 = 0.1081 |

| R indices (all data) | R1 = 0.0617, wR2 = 0.1189 |

| Largest diff. peak and hole | 0.186 and -0.180 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C(1)-O(1) | 1.205(2) |

| C(1)-O(2) | 1.340(2) |

| C(1)-C(4) | 1.501(2) |

| C(4)-C(3) | 1.381(2) |

| C(4)-C(5) | 1.391(2) |

| N(1)-C(2) | 1.336(2) |

| N(1)-C(6) | 1.341(2) |

| C(6)-C(6)#1 | 1.488(3) |

| O(1)-C(1)-O(2) | 124.01(15) |

| O(1)-C(1)-C(4) | 124.46(15) |

| O(2)-C(1)-C(4) | 111.53(14) |

| C(2)-N(1)-C(6) | 117.47(13) |

| N(1)-C(6)-C(5) | 122.19(15) |

| N(1)-C(6)-C(6)#1 | 116.48(14) |

Properties

IUPAC Name |

butyl 2-(4-butoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-3-5-11-25-19(23)15-7-9-21-17(13-15)18-14-16(8-10-22-18)20(24)26-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRBANJUKBOCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dibutyl 2,2 Bipyridine 4,4 Dicarboxylate and Precursors

Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic Acid (Precursor)

2,2'-Bipyridine-4,4'-dicarboxylic acid (dcbpy) is a crucial bipyridyl ligand, particularly noted for its use in the synthesis of organometallic compounds for applications like dye-sensitized solar cells (DSSCs). ossila.com Its synthesis can be achieved through several routes, primarily involving the oxidation of a methyl-substituted precursor or palladium-catalyzed coupling reactions.

A common and effective method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid is the oxidation of 4,4'-dimethyl-2,2'-bipyridine (B75555). Various oxidizing agents have been employed for this transformation, each with specific reaction conditions and reported yields.

Potassium permanganate (B83412) (KMnO₄) in a mixed system of water and nitric acid has been used to prepare the dicarboxylic acid with high yields of 91-94%. google.com The process is noted for its mild conditions and relatively short reaction times, making it suitable for larger-scale production. google.com Another widely reported method uses chromium-based reagents. The oxidation of 4,4'-dimethyl-2,2'-bipyridine with potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) in concentrated sulfuric acid provides a convenient and high-yield preparation of the target acid. rsc.orgtandfonline.comlookchem.com This dichromate-based procedure is reported to result in a more complete oxidation compared to some permanganate methods. lookchem.com

| Starting Material | Oxidizing Agent | Solvent/Conditions | Yield | Reference |

| 4,4'-dimethyl-2,2'-bipyridine | Potassium Permanganate (KMnO₄) | Water / Nitric Acid | 91-94% | google.com |

| 4,4'-dimethyl-2,2'-bipyridine | Sodium Dichromate (Na₂Cr₂O₇·2H₂O) | Concentrated Sulfuric Acid | Not specified | rsc.org |

| 4,4'-dimethyl-2,2'-bipyridine | Potassium Dichromate (K₂Cr₂O₇) | Sulfuric Acid | 90% | lookchem.com |

| 4,4'-dimethyl-2,2'-bipyridine | Chromium Trioxide (CrO₃) | Sulfuric Acid | High (details not given) | lookchem.comgoogle.com |

Palladium-catalyzed cross-coupling reactions offer an alternative route to 2,2'-bipyridine-4,4'-dicarboxylic acid. These methods are valuable in the synthesis of various bipyridine and arylamidine compounds. acs.orgnih.gov One specific example involves the coupling of 2-chloroisonicotinic acid in the presence of a palladium catalyst. In this procedure, 2-chloroisonicotinic acid is dissolved in a mixture of water and methanol (B129727) with sodium hydroxide. chemicalbook.com The addition of palladium on activated carbon (10% by weight) as the catalyst, followed by heating, facilitates the coupling reaction to form the desired dicarboxylic acid with a reported yield of 85%. chemicalbook.com

More complex, multi-step strategies have been developed to synthesize 2,2'-bipyridine-4,4'-dicarboxylic acid from readily available and lower-cost raw materials like isonicotinic acid. google.com One patented five-step process highlights this approach: google.com

Esterification: Isonicotinic acid is first esterified with methanol using thionyl chloride (SOCl₂) to protect the carboxylic acid group, yielding methyl isonicotinate (B8489971).

N-Oxidation: The resulting ester is treated with hydrogen peroxide in acetic acid to form methyl isonicotinate N-oxide. This step activates the pyridine (B92270) ring for subsequent reactions.

Halogenation: The N-oxide intermediate is reacted with a halogenating agent such as phosphorus oxychloride (POCl₃) to produce a 2-halo-4-methoxycarbonylpyridine.

Coupling Reaction: The 2-halo intermediate undergoes a coupling reaction catalyzed by a mixture of nickel(II) chloride hexahydrate, triphenylphosphine, and zinc powder in DMF to form dimethyl 2,2'-bipyridine-4,4'-dicarboxylate.

Hydrolysis: The final step is the hydrolysis of the dimethyl ester to yield the target 2,2'-bipyridine-4,4'-dicarboxylic acid, which can be achieved with a yield of 95%. google.com

Esterification Protocols for Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate

Once 2,2'-bipyridine-4,4'-dicarboxylic acid is obtained, the final step is its conversion to the dibutyl ester. This is typically achieved through esterification with butanol.

Direct esterification, often referred to as Fischer esterification, involves reacting the dicarboxylic acid with an excess of the alcohol (n-butanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). ijcce.ac.ir To drive the reaction to completion, the water produced during the reaction is typically removed continuously, often by using a Dean-Stark apparatus. ijcce.ac.ir The general procedure involves heating the mixture of the dicarboxylic acid, butanol, and catalytic H₂SO₄. ijcce.ac.ir After the reaction is complete, the mixture is cooled, and the product is worked up by dissolving it in an organic solvent, washing with a basic solution like sodium bicarbonate to neutralize the acid catalyst, and then washing with water and brine. ijcce.ac.ir The final product is obtained after drying the organic layer and removing the solvent. ijcce.ac.ir

Modified esterification methods can offer milder reaction conditions or alternative activation pathways. One common technique involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds at room temperature under nonacidic conditions and is suitable for a wide variety of acids and alcohols. orgsyn.org

In a specific reported synthesis of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, the compound was obtained unexpectedly from a reaction intended to produce an organotin complex. nih.gov This modified procedure highlights an unconventional route to the diester.

| Method | Reagents | Solvent | Conditions | Yield | Reference |

| Modified Tin-Mediated | 2,2'-Bipyridine-4,4'-dicarboxylic acid, Sodium Ethoxide, Tri-n-butyltin Chloride | Benzene | Stirred for 12 h at 353 K (80 °C) | 83% | nih.gov |

| DCC/DMAP Coupling (General) | Carboxylic Acid, Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane | Room Temperature | High (general) | orgsyn.org |

In the tin-mediated reaction, 2,2'-bipyridine-4,4'-dicarboxylic acid was first treated with sodium ethoxide in benzene, followed by the addition of tri-n-butyltin chloride. nih.gov The reaction, stirred for 12 hours at 80 °C, yielded colorless blocks of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate with an 83% yield after crystallization. nih.gov

Analytical Methodologies for Characterization of Synthetic Products

The characterization of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate is accomplished using a suite of standard analytical techniques to confirm its molecular structure, purity, and crystalline form.

X-ray Crystallography has provided definitive structural elucidation. The molecule is centrosymmetric and approximately planar. nih.govnih.gov The crystal structure is monoclinic, belonging to the P21/c space group. nih.gov Key structural parameters, such as bond lengths and angles, have been precisely measured. For instance, the dihedral angle between the pyridine ring and the carboxylate group is reported as 4.37 (2)°. nih.gov

Elemental Analysis is used to confirm the empirical formula (C₂₀H₂₄N₂O₄) by comparing the calculated and experimentally found percentages of carbon, hydrogen, and nitrogen. nih.gov

Mass Spectrometry (MS) serves to verify the molecular weight of the compound (356.41 g/mol ). tandfonline.comnbinno.com Techniques like MALDI-TOF have been used for the characterization of similar bipyridine-dicarboxylate derivatives. researchgate.netumich.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is a critical tool for confirming the molecular structure in solution. Although specific spectra for the dibutyl ester were not found in the search results, detailed NMR analysis has been reported for numerous analogous 4,4'-disubstituted-2,2'-bipyridine compounds, which serves as a reference for the expected chemical shifts and coupling constants. researchgate.netumich.edursc.orgresearchgate.net

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the ester groups and vibrations associated with the bipyridine ring structure. An FT-IR spectrum for the closely related diethyl 2,2'-bipyridine-4,4'-dicarboxylate provides a comparative reference. researchgate.net

Table 2: Crystallographic and Physical Data for Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₂₄N₂O₄ | nih.govnih.gov |

| Molecular Weight | 356.41 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| a (Å) | 7.4183 (9) | nih.gov |

| b (Å) | 8.2829 (10) | nih.gov |

| c (Å) | 15.375 (2) | nih.gov |

| β (°) | 93.273 (1) | nih.gov |

| Volume (ų) | 943.2 (2) | nih.gov |

| Z | 2 | nih.gov |

| Melting Point | 435 K (162 °C) | nih.gov |

Structural and Spectroscopic Investigations of Dibutyl 2,2 Bipyridine 4,4 Dicarboxylate

Advanced Crystallographic Analysis

The three-dimensional structure of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate has been elucidated through single-crystal X-ray diffraction, providing a detailed understanding of its solid-state conformation and packing. The compound crystallizes in the monoclinic space group. nih.gov

Molecular Conformation and Planarity

The molecule of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate possesses a notable degree of planarity and symmetry. nih.govnih.gov The entire molecule is generated by a crystallographic inversion center, which dictates that the two pyridine (B92270) rings are in a trans conformation relative to each other. nih.gov This centrosymmetric nature means that only half of the molecule is crystallographically unique.

Table 1: Selected Crystallographic Data for Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₄N₂O₄ |

| Molecular Weight (Mr) | 356.41 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4183 (9) |

| b (Å) | 8.2829 (10) |

| c (Å) | 15.375 (2) |

| β (°) | 93.273 (1) |

| Volume (V) (ų) | 943.2 (2) |

| Z (molecules per cell) | 2 |

Intermolecular Interactions and Packing Arrangements

The crystal packing of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate is characterized by the formation of columnar stacks. nih.govnih.gov The planar molecules arrange themselves in a parallel fashion, creating stacks that extend through the crystal lattice. The interplanar separation between adjacent molecules within a stack is 3.547(1) Å. nih.govnih.gov This distance is indicative of π-π stacking interactions between the aromatic bipyridine systems, which are a significant force in the crystal packing.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the molecular structure in solution. Based on the analysis of related compounds, including 2,2'-bipyridine-4,4'-dicarboxylic acid and other dialkyl esters, the expected ¹H and ¹³C NMR spectra for Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate can be predicted. researchgate.netumich.edu

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the bipyridine core and the aliphatic protons of the butyl chains. Due to the symmetry of the molecule, only three signals are anticipated for the pyridine ring protons. The protons on the butyl chain (O-CH₂, -CH₂, -CH₂, -CH₃) should appear as a triplet, a multiplet, a sextet, and a triplet, respectively, with characteristic coupling patterns.

¹³C NMR: The ¹³C NMR spectrum will reflect the molecular symmetry, showing a reduced number of signals. Key resonances will include those for the carbonyl carbon of the ester group, the aromatic carbons of the bipyridine core, and the four distinct carbons of the butyl chain. researchgate.net A study on bile acid conjugates of 2,2'-bipyridine-4,4'-dicarboxylates confirmed the structures using 1D and 2D NMR techniques. researchgate.netresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-3, H-3' | ~8.9 - 9.1 (d) | ~122 - 124 |

| Pyridine H-5, H-5' | ~7.9 - 8.1 (dd) | ~125 - 127 |

| Pyridine H-6, H-6' | ~8.8 - 9.0 (d) | ~151 - 153 |

| Pyridine C-2, C-2' | - | ~157 - 159 |

| Pyridine C-4, C-4' | - | ~140 - 142 |

| C=O | - | ~164 - 166 |

| O-CH₂ | ~4.4 (t) | ~66 - 68 |

| O-CH₂-CH₂ | ~1.8 (m) | ~30 - 32 |

| -CH₂-CH₃ | ~1.5 (sextet) | ~19 - 21 |

| -CH₃ | ~1.0 (t) | ~13 - 15 |

Predicted values are based on data from analogous compounds and general NMR principles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the characteristic functional groups within the molecule. The IR spectrum of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate is expected to be dominated by absorptions from the ester and the bipyridine core. An FT-IR spectrum of the closely related Diethyl 2,2'-bipyridine-4,4'-dicarboxylate shows the key vibrational bands. researchgate.net

The most prominent feature would be the strong stretching vibration of the ester carbonyl group (C=O). Other significant absorptions include the C-O stretching of the ester, C-H stretching from the butyl chains, and various C=C and C=N stretching vibrations characteristic of the bipyridine aromatic system. researchgate.netchemicalbook.com

Table 3: Predicted Infrared (IR) Absorption Bands for Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O stretch (ester) | 1720 - 1740 | Strong |

| C=N/C=C stretch (aromatic) | 1550 - 1610 | Medium |

| C-O stretch (ester) | 1250 - 1300 | Strong |

| C-O stretch (ester) | 1100 - 1150 | Strong |

Predicted values are based on data from Diethyl 2,2'-bipyridine-4,4'-dicarboxylate and general IR data. researchgate.netchemicalbook.com

Mass Spectrometry for Molecular Composition Confirmation

Mass spectrometry serves to confirm the molecular weight and elemental composition of the compound. For Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, the calculated molecular weight is 356.42 g/mol for the chemical formula C₂₀H₂₄N₂O₄.

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) would be suitable for its analysis. researchgate.net The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or, more commonly, a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. Fragmentation patterns would likely involve the loss of the butyl groups (-C₄H₉), butoxy groups (-OC₄H₉), and carboxyl groups.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate |

| 2,2'-bipyridine-4,4'-dicarboxylic acid |

| Diethyl 2,2'-bipyridine-4,4'-dicarboxylate |

| Pyridine |

| Sodium |

Coordination Chemistry of Dibutyl 2,2 Bipyridine 4,4 Dicarboxylate

Ligand Design Principles and Coordination Modes

The functionality of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate as a ligand is dictated by its two distinct coordinating moieties: the bipyridine core and the carboxylate groups. The interplay between these sites determines the structure and properties of the resulting metal complexes.

The two nitrogen atoms of the 2,2'-bipyridine (B1663995) core are the principal coordination sites for most transition metals. wikipedia.org These nitrogen atoms act as a bidentate chelating ligand, binding to a single metal center to form a stable five-membered ring. wikipedia.org This chelating effect is a fundamental characteristic of the 2,2'-bipyridine ligand family and is responsible for the high stability of many of its metal complexes. researchgate.net The resulting coplanarity of the bipyridine rings facilitates electron delocalization, which in turn gives rise to the unique electronic and photophysical properties, such as metal-to-ligand charge transfer (MLCT) transitions, observed in its complexes. wikipedia.org In the crystal structure of the uncoordinated Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate molecule, the molecule is approximately planar, a conformation well-suited for chelation. nih.govnih.gov

The carboxylate groups at the 4 and 4' positions introduce additional functionality. A primary role of these groups, particularly in the context of the parent 2,2'-bipyridine-4,4'-dicarboxylic acid, is to act as anchoring groups. ossila.com In applications such as dye-sensitized solar cells (DSSCs), these acidic groups form strong ester-like linkages with semiconductor surfaces like titanium dioxide (TiO₂), ensuring robust adsorption and efficient electronic coupling between the photosensitizer and the semiconductor. ossila.com

Beyond anchoring, the oxygen atoms of the carboxylate groups can participate directly in coordination. This is especially prevalent with oxophilic metal ions, such as lanthanides. acs.org In such cases, the carboxylate groups can act as monodentate or bidentate bridging ligands, linking multiple metal centers to form extended one-, two-, or three-dimensional coordination polymers. acs.org This bridging capability is fundamental to the construction of metal-organic frameworks (MOFs). nih.govfrontiersin.org The mode of carboxylate coordination—whether it is monodentate, chelating, or bridging (syn,syn or syn,anti)—can significantly influence the final architecture of the supramolecular assembly. acs.org

Synthesis and Characterization of Metal Complexes

The dual functionality of the Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate ligand and its parent acid has enabled the synthesis of a vast range of metal complexes with diverse structures and properties.

Ruthenium(II) complexes incorporating the 2,2'-bipyridine-4,4'-dicarboxylate ligand are among the most extensively studied, largely due to their application as sensitizers in solar cells. ossila.com Synthesis typically involves the reaction of a precursor complex, such as cis-[Ru(bpy)₂(Cl)₂], with the dicarboxylate ligand in a solvent mixture, often under reflux. rsc.org The resulting products are generally heteroleptic, octahedral complexes of the type [Ru(bpy)₂(dcbpy)]²⁺ (where dcbpy (B11939525) is the dicarboxylate ligand). rsc.org

The photophysical and electrochemical properties of these complexes are of significant interest. They exhibit strong absorption in the visible spectrum due to metal-to-ligand charge transfer (MLCT) transitions. nih.govacs.org These transitions involve the promotion of an electron from a metal-centered orbital to a ligand-centered π* orbital. acs.org The energy of these transitions and the properties of the excited state can be tuned by modifying the ancillary ligands. nih.gov

Table 1: Selected Properties of Representative Ruthenium(II) Bipyridine Carboxylate Complexes

| Complex | Absorption λmax (nm) (Transition) | Emission λmax (nm) | Key Finding |

|---|---|---|---|

| [Ru(bpy)₂(dcbpy)] | ~450, ~300 (MLCT, Intraligand) | ~640 | Functions as an effective photosensitizer in DSSCs. ossila.comrsc.org |

| [Ru(4,4'-COOH-2,2'-bpy)₂(NCS)₂] | ~530, ~400 (Mixed Ru-NCS to bpy-π*) | Not specified | Solvent inclusion is critical for accurately modeling absorption spectra. acs.org |

Note: Data is for the parent dicarboxylic acid (dcbpy) or related carboxylated bipyridine ligands, which serve as close analogs for the coordination behavior of the dibutyl ester derivative.

The interaction of 2,2'-bipyridine-4,4'-dicarboxylate with lanthanide(III) ions leads to the formation of robust coordination polymers with interesting luminescent properties. acs.org These are typically synthesized under hydrothermal conditions. acs.org Owing to the high oxophilicity ("oxygen-loving" nature) of lanthanide ions, they coordinate preferentially to the oxygen atoms of the carboxylate groups rather than the bipyridine nitrogen atoms. acs.org

This preference results in the carboxylate groups acting as multidentate bridges, linking the lanthanide centers into extended networks. The bpdc ligand has been observed to adopt four different coordination modes within a single framework, including bis(monodentate) and various bridging modes. acs.org The uncoordinated nitrogen atoms of the bipyridine units often adopt an anti conformation. acs.org The resulting frameworks can be highly porous and thermally stable. acs.org A key feature of these lanthanide complexes is their characteristic luminescence, which arises from an "antenna effect": the organic ligand absorbs light efficiently and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.gov This leads to strong red emission for Europium(III) complexes and green emission for Terbium(III) complexes. acs.org

Table 2: Lanthanide(III) Coordination Polymers with 2,2'-bipyridine-dicarboxylate Ligands

| Lanthanide (Ln) | Formula / Structure | Key Feature(s) |

|---|---|---|

| Sm, Eu, Tb | [{Ln₂(bpdc)₃(H₂O)₃}·H₂O]n | Isostructural 3D networks with 1D microchannels; bpdc ligand shows four different coordination modes. acs.org |

| Eu, Tb | [Ln(bipy)(glut)(NO₃)] | 1D chain-like polymeric structures. researchgate.net |

| Eu | Not specified | Luminescence is the most effective for europium complexes among the series studied. nih.gov |

Note: The table includes data for the parent 2,2'-bipyridine-4,4'-dicarboxylic acid (bpdc) and related systems to illustrate the typical coordination behavior with lanthanides.

The versatility of the 2,2'-bipyridine-4,4'-dicarboxylate ligand scaffold allows it to form complexes with a wide variety of other transition metals, each exhibiting distinct coordination geometries and properties.

Palladium(II) and Platinum(II): These d⁸ metal ions typically form four-coordinate, square-planar complexes. researchgate.netnih.gov Syntheses often involve reacting a salt like K₂[PtCl₄] or [PdCl₄]²⁻ with the bipyridine ligand. cu.edu.egnih.gov The resulting complexes, such as [Pd(bpy)(dicarboxylate)], have been investigated for their interactions with DNA. researchgate.netcu.edu.eg Platinum(II) complexes with related ligands have been studied as luminescent probes for G-quadruplex DNA and as potential inhibitors of human telomerase. nih.gov

Iron(III): Iron(III) salts react with 4,4'-bipyridine (B149096) to form octahedral coordination polymers where the ligand bridges the metal centers. rsc.org A discrete iron(II) complex, [Fe(C₁₂H₆N₂O₄)(H₂O)₄], with a related bipyridine dicarboxylate ligand has also been synthesized, showing a distorted cis-FeN₂O₄ coordination geometry. researchgate.net

Vanadium: A metal-organic framework (MOF) based on vanadium and 2,2'-bipyridine-4,4'-dicarboxylic acid (V/BP-MOF) has been synthesized. nih.govfrontiersin.org This material has shown promise as a potent adsorbent for organic dyes like Congo Red and as an effective antimicrobial agent against various bacterial strains. nih.govnih.gov

Silver(I): Silver(I) complexes can exist as discrete monomeric units or as coordination polymers, depending on the coordinating ability of the counter-anion. rsc.org With strongly coordinating anions, the ligand may act in a tridentate fashion involving the nitrogens and a carboxylate group, while less coordinating anions can result in simple chelation by the bipyridine nitrogens. rsc.org

Cadmium(II): As a d¹⁰ ion, Cadmium(II) is flexible in its coordination number and geometry, though six-coordinate octahedral is common. nih.gov It readily forms mixed-ligand complexes with 2,2'-bipyridyl and various dicarboxylic acids. oup.com Dinuclear cadmium complexes have been reported where the carboxylate group of a related ligand bridges two metal centers. nih.gov

Table 3: Overview of Other Transition Metal Complexes with Bipyridine-Dicarboxylate Ligands

| Metal | Typical Geometry | Complex Type | Notable Findings / Application |

|---|---|---|---|

| Palladium(II) | Square-planar | Mononuclear / Mixed-ligand | Investigated for DNA interactions; used in catalysis. researchgate.netnih.gov |

| Platinum(II) | Square-planar | Mononuclear / Dinuclear | Luminescent probes for DNA; potential telomerase inhibitors. nih.govrsc.org |

| Iron(II/III) | Octahedral | Mononuclear / Polymeric | Forms robust supramolecular networks. rsc.orgresearchgate.net |

| Vanadium(IV/V) | Square-pyramidal / Octahedral | Metal-Organic Framework (MOF) | Adsorbent for dyes; antimicrobial agent. nih.govresearchgate.net |

| Silver(I) | Variable (Linear, Trigonal, etc.) | Mononuclear / Polymeric | Structure is highly dependent on counter-anions. rsc.orgrsc.org |

| Cadmium(II) | Octahedral / Variable | Mononuclear / Dinuclear | Forms stable mixed-ligand complexes. nih.govoup.comnih.gov |

Ligand Exchange and Stability Studies in Coordination Environments

The stability of coordination complexes involving dibutyl 2,2'-bipyridine-4,4'-dicarboxylate is a critical factor influencing their application in various fields. While specific quantitative data on the ligand exchange kinetics and thermodynamic stability constants for this particular ligand are not extensively documented in publicly available literature, the behavior can be inferred from studies on closely related bipyridine and dicarboxylate ligands. The stability of such complexes is governed by a combination of thermodynamic and kinetic factors.

The introduction of butyl ester groups in place of the carboxylic acid protons on the 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂dcbpy) backbone can influence the electronic properties and, consequently, the stability of the resulting metal complexes. The ester groups are generally considered to be electron-withdrawing, which can affect the electron density on the bipyridine nitrogen atoms and, in turn, the strength of the metal-ligand bond.

Studies on other bipyridine-type ligands offer insights into the factors governing complex stability. For instance, the stability of lanthanide complexes with 2,2'-bipyridyl-6,6'-dicarboxylic dimethylanilides shows a strong correlation between the secondary coordination sphere and the stability of the complexes across the lanthanide series. researchgate.net This suggests that even subtle modifications to the ligand structure can have a significant impact on the stability of the resulting metal complexes.

Furthermore, the geometry of the metal center and the nature of other ligands in the coordination sphere play a crucial role. Research on platinum(II) and cadmium(II) complexes with various dialkyl 2,2'-bipyridine-4,4'-dicarboxylates demonstrates that the phase behavior and, by extension, the intermolecular interactions and stability, are affected by the metal's coordination geometry. researchgate.net

In the context of ligand exchange, the process can occur through dissociative, associative, or interchange mechanisms. The specific pathway is influenced by the nature of the metal ion, the entering and leaving ligands, and the solvent. For example, studies on the kinetics of ligand exchange in other bipyridine complexes have elucidated the mechanisms of substitution reactions.

While direct experimental data for dibutyl 2,2'-bipyridine-4,4'-dicarboxylate is sparse, the following table provides stability constants for lanthanide complexes with a related bipyridine dicarboxamide ligand, illustrating how stability can vary with the metal ion.

Table 1: Stability Constants (log β) of Lanthanide Complexes with a 2,2'-Bipyridyl-6,6'-dicarboxamide Ligand

| Lanthanide Ion | log β |

|---|---|

| La³⁺ | 6.0 |

| Pr³⁺ | 7.2 |

| Nd³⁺ | 7.5 |

| Sm³⁺ | 8.0 |

| Eu³⁺ | 8.3 |

| Gd³⁺ | 8.1 |

| Tb³⁺ | 8.5 |

| Dy³⁺ | 8.7 |

| Ho³⁺ | 8.8 |

| Er³⁺ | 8.8 |

| Tm³⁺ | 8.8 |

| Yb³⁺ | 8.8 |

| Lu³⁺ | 8.8 |

Data adapted from a study on 2,2'-bipyridyl-6,6'-dicarboxylic dimethylanilides. researchgate.net

This data illustrates a general trend of increasing stability with decreasing ionic radius across the lanthanide series, a phenomenon known as the "lanthanide contraction."

In another relevant study, the stability of cobalt-based metal-organic frameworks (MOFs) was compared. One MOF (HUST-38) with labile solvent molecule coordination was found to be more catalytically active than another (HUST-39) with strong ligand coordination, highlighting how the coordination environment, including the lability of coordinated species, impacts the functional properties of the material. acs.org The robust stability of HUST-38 was demonstrated over a 96-hour period, showcasing its potential for long-term applications. acs.org

Table 2: Comparison of Electrocatalytic Activity for Related Cobalt MOFs

| Catalyst | Current Density (mA cm⁻²) at -0.48 V | Notes |

|---|---|---|

| HUST-38 | -75.3 | Contains labile solvent molecule coordination |

| HUST-39 | Lower than HUST-38 | Strong ligand coordination, no volatile solvent |

Data derived from a comparative study of two cobalt-based MOFs. acs.org

Photophysical and Electrochemical Properties in Research Contexts

Electronic Structure and Excited-State Dynamics

Metal-to-Ligand Charge Transfer (MLCT) Transitions

Specific research data on MLCT transitions in metal complexes of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate is not available in the reviewed literature.

Luminescence Characteristics and Quantum Yields

Specific research data on the luminescence and quantum yields of metal complexes of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate is not available in the reviewed literature.

Excited-State Electron Transfer Mechanisms

Specific research data on excited-state electron transfer mechanisms in metal complexes of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate is not available in the reviewed literature.

Redox Behavior and Electrochemistry

Cyclic Voltammetry Studies of Metal Complexes

Specific cyclic voltammetry data for metal complexes of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate is not available in the reviewed literature.

Influence of Ligand Environment on Redox Potentials

Specific research data on the influence of the Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate ligand environment on the redox potentials of metal complexes is not available in the reviewed literature.

Applications in Advanced Materials and Systems

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The design and synthesis of complex, functional supramolecular architectures and metal-organic frameworks (MOFs) are pivotal areas of modern chemistry. Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate and its parent compound, 2,2'-bipyridine-4,4'-dicarboxylic acid, are instrumental in the construction of these materials due to their defined coordination sites and potential for forming extended networks through various intermolecular forces.

Self-Assembly Strategies for Ordered Structures

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate exhibits a propensity for self-assembly, driven by a combination of metal coordination, hydrogen bonding (in related hydrated structures), and π-π stacking interactions. nih.govrsc.org The planar nature of the bipyridine core facilitates the formation of stacked arrangements, with an interplanar separation of approximately 3.547 Å. rsc.org The butyl ester groups, while adding steric bulk, also introduce van der Waals interactions that can influence the packing and dimensionality of the resulting supramolecular assemblies.

In the presence of metal ions, the bipyridine unit acts as a chelating ligand, directing the assembly into predictable coordination polymers. The resulting structures can range from one-dimensional chains to more complex two- or three-dimensional networks, depending on the coordination geometry of the metal center and the reaction conditions. rsc.org The interplay between the strong directional coordination bonds and weaker non-covalent interactions is a key strategy in controlling the final supramolecular architecture.

Construction of Porous Frameworks and Network Structures

The development of porous materials is crucial for applications in gas storage, separation, and catalysis. Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate and its derivatives are valuable linkers for the construction of porous metal-organic frameworks (MOFs). mdpi.comacs.org By coordinating with metal ions, these ligands can form robust, crystalline frameworks with well-defined pores and channels.

For instance, the parent ligand, 2,2'-bipyridine-4,4'-dicarboxylic acid, has been used to synthesize a variety of MOFs with different metal ions, such as cadmium and lanthanides. rsc.orgacs.org These frameworks can exhibit remarkable thermal stability, in some cases up to 470 °C, and possess micro- or mesoporous structures. rsc.org The porosity of these materials can be tuned by selecting different metal clusters and by the inclusion of guest molecules within the pores. The butyl ester groups in Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate can modify the hydrophobicity and pore environment of the resulting MOFs, which can be advantageous for specific applications.

| Framework Type | Metal Ion | Ligand | Key Structural Feature | Reference |

| 3D Porous Framework | Cadmium(II) | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Non-interpenetrating 3D host with 1D hydrophilic channels | acs.org |

| 3D Luminescent Framework | Lanthanide(III) | 2,2'-Bipyridine-4,4'-dicarboxylic acid | 1D hydrophilic microchannels | rsc.org |

| 2D Interdigitated Network | Cadmium(II) / Zinc(II) | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Square lattice topology with guest DMF molecules | acs.org |

Molecular Recognition Systems

The well-defined cavities and functional surfaces of MOFs and other supramolecular assemblies constructed from bipyridine-based ligands enable their use in molecular recognition. The specific size, shape, and chemical nature of the pores allow for the selective binding of guest molecules.

Hydrogen bonding interactions play a crucial role in the molecular recognition properties of these systems. rsc.org For example, in supramolecular assemblies of Mn(II)-dicarboxylates with a related nitrogen-donor ligand, hydrogen bonding interactions were found to recognize specific components within the crystal structure. rsc.org The ester groups of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate can also participate in weaker C-H···O interactions, further contributing to the host-guest chemistry and the stability of the framework. The ability to tailor the pore environment by modifying the ligand, such as by using the dibutyl ester derivative, allows for the design of systems with high selectivity for specific molecules.

Catalysis

The catalytic applications of complexes derived from Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate and related ligands are an expanding area of research. The bipyridine core provides a stable coordination site for catalytically active metal centers, while the electronic properties of the substituents on the bipyridine rings can be tuned to modulate the catalytic activity.

Development of Homogeneous and Heterogeneous Catalysts

Complexes of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate can function as both homogeneous and heterogeneous catalysts. In homogeneous catalysis, the soluble metal complexes can exhibit high activity and selectivity. For example, ruthenium complexes with bipyridine ligands are known to be effective catalysts for a variety of organic transformations. mdpi.com The ester groups in the ligand can enhance solubility in organic solvents, which is beneficial for homogeneous reactions.

Photocatalytic Systems for Energy Conversion (e.g., Hydrogen Generation)

A significant area of application for bipyridine-based complexes is in photocatalysis, particularly for energy conversion processes like the generation of hydrogen from water. Ruthenium complexes containing bipyridine ligands are widely studied as photosensitizers in these systems. rsc.org Upon absorption of light, these complexes can initiate electron transfer processes that lead to the reduction of protons to hydrogen.

| Catalyst System | Application | Key Feature | Relevant Finding |

| Ruthenium polypyridine complexes | Photocatalytic Hydrogen Evolution | Tunable redox properties | Functionalization of the 4,4' positions of the bipyridine ligand modifies the redox properties of the chromophore. rsc.org |

| Iridium-bipyridine complexes in organosilica nanotubes | Heterogeneous C-H bond activation | High activity and durability | Effective suppression of complex aggregation and fast transport in short nanotubes. nih.gov |

Catalysis of Specific Organic Transformations

While direct catalytic applications of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate are not extensively documented in dedicated studies, the broader family of 2,2'-bipyridine (B1663995) ligands is a cornerstone in transition-metal catalysis. The catalytic activity of such compounds is primarily dictated by the bipyridine core, which can chelate to a metal center, thereby influencing its electronic properties and reactivity. For instance, palladium complexes bearing 2,2'-bipyridyl ligands have been shown to be active homogeneous catalysts for oxidation reactions, such as the oxidation of sulfide (B99878). wisc.edu The presence of imidazole (B134444) and 2-sulfobenzoic acid can further enhance the catalytic activity in the disproportionation of hydrogen peroxide and sulfide oxidation, respectively. wisc.edu

Similarly, nickel-catalyzed reactions often employ substituted bipyridine ligands. A notable example is the synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine, a related ligand, which is achieved through a nickel-catalyzed dimerization of 2-chloropyridines. ossila.com This highlights the role of the bipyridine framework in facilitating crucial bond-forming reactions. The electronic nature of the substituents on the bipyridine ring can modulate the catalytic activity of the metal center. In the case of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, the electron-withdrawing carboxylate groups are expected to influence the electron density at the metal center, which can be beneficial for certain catalytic cycles.

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaics

The compound Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, and more broadly the 2,2'-bipyridine-4,4'-dicarboxylic acid (dcbpy) scaffold, is a critical component in the field of solar energy conversion, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).

Role as Photosensitizer Ligands

In DSSCs, the primary role of molecules based on the 2,2'-bipyridine-4,4'-dicarboxylate structure is to act as the anchoring ligand for photosensitizing dyes, most notably ruthenium-based complexes. sigmaaldrich.com These dyes are responsible for absorbing sunlight and initiating the process of converting light into electrical energy. The dicarboxylate groups serve to chemically adsorb the dye onto the surface of a semiconductor nanoparticle film, typically titanium dioxide (TiO2). sigmaaldrich.comsigmaaldrich.com This strong anchoring is crucial for efficient electron injection from the excited dye into the conduction band of the semiconductor. sigmaaldrich.com

The bipyridine unit itself is integral to the electronic structure of the photosensitizer. Upon light absorption, an electron is promoted to a molecular orbital that is often localized on the bipyridine ligands (a metal-to-ligand charge-transfer, or MLCT, transition). nih.gov The dibutyl ester groups in Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate can enhance the solubility of the resulting dye complexes in organic solvents used during the fabrication process. researchgate.net

Interfacial Engineering for Electron Injection and Adsorption Stability

The interface between the photosensitizer and the semiconductor is paramount for the performance of a solar cell. The carboxylate groups of the bipyridine ligand form strong ester-like linkages with the TiO2 surface, which not only ensures good adsorption stability but also facilitates strong electronic coupling between the dye's excited state and the semiconductor's conduction band. sigmaaldrich.comresearchgate.net This strong coupling is essential for rapid and efficient electron injection, a key step in the energy conversion process.

Performance Evaluation in Solar Energy Conversion

The introduction of 2,2'-bipyridyl-4,4'-dicarboxylic acid as an interfacial modifier in perovskite solar cells has led to impressive results, with power conversion efficiencies reaching as high as 25.41%. researchgate.netnih.gov This highlights the significant impact of interfacial engineering with this class of compounds on the performance of next-generation photovoltaic devices.

| Device Type | Role of Bipyridine Dicarboxylate | Key Performance Metric | Reported Value | Reference |

|---|---|---|---|---|

| DSSC (with N3/N719 dye) | Anchoring Ligand in Photosensitizer | Power Conversion Efficiency (PCE) | > 10% | sigmaaldrich.com |

| Perovskite Solar Cell | Interfacial Modifier | Power Conversion Efficiency (PCE) | 25.41% | researchgate.netnih.gov |

Sensor Development

The inherent ability of the 2,2'-bipyridine moiety to chelate metal ions makes it an excellent building block for the development of chemical sensors.

Chemosensors for Metal Ion Detection and Quantification

While specific studies on Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate as a chemosensor are not prevalent, the underlying 2,2'-bipyridine-dicarboxylate framework is highly suitable for this application. Metal-organic frameworks (MOFs) incorporating bipyridine dicarboxylic acid ligands have been developed for the detection of metal ions. For example, a ruthenium-nickel MOF with 2,2'-bipyridine-5,5'-dicarboxylic acid demonstrated sensitive and selective detection of ferric ions (Fe³⁺) through both electrochemiluminescence and fluorescence quenching. nih.gov

The principle of detection often relies on the coordination of the target metal ion to the bipyridine nitrogen atoms and potentially the carboxylate oxygen atoms. This interaction can lead to a measurable change in the optical or electrochemical properties of the sensor molecule. For instance, the binding of a metal ion can alter the fluorescence emission (quenching or enhancement) or shift the absorption spectrum of the bipyridine-containing compound. The dibutyl ester groups could enhance the sensor's solubility in non-aqueous media and potentially influence its selectivity towards certain metal ions. The general principle of using carboxylate-containing molecules for the detection of heavy metal ions has been demonstrated, where the interaction between the negatively charged carboxylate and the metal cation leads to a detectable signal.

| Sensor Material | Target Analyte | Detection Principle | Reported Detection Limit | Reference |

|---|---|---|---|---|

| Ru-Ni-BPY MOF (with 2,2'-bipyridine-5,5'-dicarboxylic acid) | Fe³⁺ | Electrochemiluminescence & Fluorescence Quenching | 0.1 nM (ECL), 9.3 nM (FL) | nih.gov |

Design Principles for Selective Sensing

The strategic design of molecules for the selective sensing of specific chemical species is a cornerstone of advanced materials science. The compound Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, while not extensively documented as a standalone sensor in current literature, possesses a molecular architecture that is highly amenable to the principles of selective chemosensor design. These principles are primarily centered around the integration of a recognition unit (receptor) and a signaling unit (transducer) within a single molecular framework. In the case of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, the bipyridine core and its substituents serve these roles, and their interplay is crucial for developing selective sensing capabilities.

The fundamental concept in designing such sensors involves creating a molecule that exhibits a specific and measurable response, often optical or electrochemical, upon interaction with a target analyte. This response is triggered by the binding of the analyte to the receptor site of the sensor molecule. General design criteria for fluorescent molecular sensors often involve combining a synthetic ionophore, which is the recognition and binding domain for the target cation, with a fluorophore, the signaling component. nih.gov

Core Structural Features and Their Role in Sensing:

The molecular structure of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate is characterized by several key features that are integral to its potential application in selective sensing:

2,2'-Bipyridine Core: This heterocyclic system is a well-established ligand in coordination chemistry, known for its ability to chelate with a wide variety of metal ions. The two nitrogen atoms of the bipyridine unit form a pre-organized binding pocket suitable for coordinating with metal cations. The electronic properties of this core are also critical, as they can be modulated by the binding event, leading to a change in the molecule's photophysical properties. The 2,2'-bipyridine framework is a popular choice in the construction of chemosensors due to its useful electrochemical behavior and adaptable photophysical and photo-optical characteristics. researchgate.net

4,4'-Dicarboxylate Groups: The ester groups at the 4 and 4' positions of the bipyridine rings play a significant role in tuning the electronic properties of the molecule. As electron-withdrawing groups, they influence the electron density of the bipyridine nitrogen atoms, thereby affecting the binding affinity and selectivity towards different metal ions. The parent compound, 2,2′-Bipyridine-4,4′-dicarboxylic acid, utilizes these carboxylic groups to anchor to surfaces, a principle that can be adapted for sensor immobilization. ossila.com

Dibutyl Ester Chains: The butyl chains of the ester groups introduce steric and electronic effects that can be tailored to enhance selectivity. The size and conformation of these alkyl groups can create a specific three-dimensional cavity around the bipyridine binding site, favoring the binding of analytes with a complementary size and shape. Furthermore, the lipophilicity imparted by the butyl groups can influence the solubility of the sensor in different media and its interaction with cellular membranes in biological sensing applications.

Mechanisms of Selective Sensing:

The selective detection of analytes by bipyridine-based sensors like Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate can be achieved through several photophysical mechanisms:

Intramolecular Charge Transfer (ICT): In many fluorescent sensors, the molecule is designed to have a donor-acceptor structure. Upon excitation, an electron is transferred from the donor to the acceptor. The binding of an analyte can either enhance or inhibit this ICT process, leading to a noticeable change in the fluorescence emission wavelength and intensity. For instance, the coordination of a cation to the bipyridine nitrogen atoms can alter the energy levels of the molecule and thus modulate the ICT process. nih.gov

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence of a fluorophore is quenched by a nearby receptor through electron transfer. When the receptor binds to a target analyte, its redox potential is altered, which can suppress the PET process and "turn on" the fluorescence. The bipyridine unit can act as a receptor that, upon binding a metal ion, changes its electron-donating or -accepting properties, thereby controlling the PET quenching of an attached fluorophore.

Excimer and Exciplex Formation: An excimer is a dimer of a fluorescent molecule that is stable only in the excited state, while an exciplex is a similar complex formed between two different molecules. The formation or disruption of excimers or exciplexes upon analyte binding can lead to significant changes in the fluorescence spectrum, often with the appearance of a new, red-shifted emission band. nih.gov Probes that form intramolecular sandwich complexes with sensing ions can facilitate excimer emission from the close-lying fluorophores. nih.gov

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity. The binding of an analyte can induce a conformational change in the sensor molecule, altering the distance between the donor and acceptor and thus modulating the FRET efficiency. This change in FRET can be used as a sensitive ratiometric signal for analyte detection. nih.gov

Research Findings on Related Bipyridine Systems:

While specific studies on the selective sensing properties of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate are not prominent in the literature, research on analogous bipyridine and pyridine-based chemosensors provides valuable insights into the design principles. For example, pyridine-based imine-linked chemosensors have demonstrated selectivity towards specific metal ions like Pb(II). researchgate.netnih.gov The design of these sensors often involves creating a stable complex with the target ion, which can be confirmed by techniques like Job's plot analysis to determine the stoichiometry of the complex. researchgate.net

Furthermore, ruthenium(II) complexes containing 2,2'-bipyridine-4,4'-dicarboxylic acid have been studied for their excited-state properties and electron-transfer reactions, which are fundamental to their potential use in sensing applications. rsc.org The principles learned from these related systems can be extrapolated to predict and design the sensing behavior of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate. The crystal structure of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate reveals an approximately planar molecule, which can facilitate stacking interactions and the formation of organized assemblies, a property that could be exploited in the design of solid-state sensors. nih.govnih.gov

Data Tables

Table 1: Crystallographic Data for Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₂₄N₂O₄ |

| Molecular Weight | 356.41 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.4183 (9) Å |

| b | 8.2829 (10) Å |

| c | 15.375 (2) Å |

| β | 93.273 (1)° |

| Volume | 943.2 (2) ų |

| Z | 2 |

Table 2: Selected Bond Lengths and Angles for Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate nih.gov

| Feature | Value |

| C2—N1—C6 bond angle | 117.47 (15)° |

| Dihedral angle between pyridine (B92270) ring and carboxylate group | 4.37 (2)° |

| C1—O1 bond length | 1.332 (2) Å |

| C7—O1 bond length | 1.458 (2) Å |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com This approach allows for the calculation of electron distribution, molecular orbitals, and bonding properties, providing a detailed picture of the molecule's electronic nature. mdpi.comajrconline.org For bipyridine-based systems, DFT calculations, often employing functionals like B3LYP, have proven effective in describing their molecular and electronic structures. ajrconline.orgnih.gov

DFT studies on 2,2'-bipyridine (B1663995) and its derivatives reveal important characteristics of the ligand system. Neutral 2,2'-bipyridine (bpy) is generally considered a weak π-acceptor. researchgate.net The introduction of carboxylate groups at the 4,4'-positions, as in Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, modifies the electronic properties by withdrawing electron density from the pyridine (B92270) rings. DFT calculations can precisely quantify these effects, mapping out the electron density and electrostatic potential. These calculations are fundamental for understanding how the molecule will interact with metal centers when acting as a ligand in coordination complexes. nih.gov

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional structure of a molecule is critical to its function. Computational molecular geometry optimization aims to find the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. ajrconline.org These theoretical structures are often validated by comparison with experimental data from techniques like X-ray crystallography.

For Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, a single-crystal X-ray diffraction study has provided precise experimental geometric parameters. nih.govnih.gov The molecule is centrosymmetric and exhibits a nearly planar conformation, with a root-mean-square deviation of 0.013 Å for the non-hydrogen atoms. nih.govnih.gov The bipyridine core adopts a trans conformation with respect to the inter-ring C-C bond, a feature common in bipyridine derivatives to minimize steric hindrance. nih.govresearchgate.net

The carboxylate groups are only slightly twisted relative to the pyridine rings to which they are attached, with a dihedral angle of 4.37 (2)°. nih.govnih.gov The butyl chains extend outwards from the core. Theoretical geometry optimization using DFT would aim to reproduce these experimental bond lengths, bond angles, and dihedral angles to confirm the validity of the computational model before proceeding with further calculations.

Table 1: Selected Experimental Geometric Parameters for Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate nih.gov This table presents key bond lengths and angles as determined by X-ray crystallography.

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | C1—O1 | 1.332 (2) Å |

| C7—O1 | 1.458 (2) Å | |

| Bond Angle | C2—N1—C6 | 117.47 (15) ° |

| Dihedral Angle | Pyridine Ring - Carboxylate Group | 4.37 (2) ° |

Prediction of Reactivity and Spectroscopic Parameters

Theoretical calculations are instrumental in predicting the chemical reactivity of a molecule. By analyzing the calculated electronic structure, researchers can identify reactive sites. For instance, Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, illustrate the charge distribution across the molecule, highlighting electron-rich regions (potential nucleophilic sites) and electron-poor regions (potential electrophilic sites). This is particularly useful for predicting how the ligand will coordinate to a metal ion.

Furthermore, DFT can predict spectroscopic parameters. Harmonic vibrational frequencies can be computed to simulate the infrared (IR) spectrum of the molecule. By comparing the predicted spectrum with an experimental one, the structural assignment can be confirmed. While specific predictive studies on Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate are not widely published, the methodologies are well-established for organometallic and coordination compounds. ajrconline.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or electron-donating character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting character. youtube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org This gap is a critical parameter that provides insight into the kinetic stability, chemical reactivity, and optical properties of a molecule. wikipedia.orgresearchgate.net A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. wikipedia.org

In Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, FMO analysis would typically show the HOMO localized primarily on the electron-rich π-system of the bipyridine rings, while the LUMO would also be distributed over this conjugated system, often with significant contributions from the electron-withdrawing carboxylate groups. This distribution is crucial for its role in metal-to-ligand charge transfer (MLCT) transitions when it forms complexes with metal ions.

Table 2: Conceptual Framework of FMO Analysis This table outlines the significance of frontier orbitals and their energy gap in predicting molecular properties.

| FMO Component | Description | Implication for Reactivity & Properties |

| HOMO | Highest Occupied Molecular Orbital | Region of highest electron density; acts as an electron donor (nucleophile). Its energy level relates to the ionization potential. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of lowest electron density; acts as an electron acceptor (electrophile). Its energy level relates to the electron affinity. youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller gap often correlates with higher reactivity. wikipedia.org |

Future Perspectives and Research Directions

Novel Synthetic Routes and Functionalization Strategies

The continued exploration of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate is contingent on the development of efficient and versatile synthetic methodologies. While established methods exist, future research will likely focus on improving yield, scalability, and access to a wider array of derivatives.

Current synthesis often starts from 2,2'-Bipyridine-4,4'-dicarboxylic acid nih.govresearchgate.net. Future strategies may explore novel catalytic systems to streamline the synthesis of the core bipyridine structure itself. Drawing inspiration from the synthesis of related compounds like 4,4′-di-tert-butyl-2,2′-bipyridine, new routes could involve nickel-catalyzed reductive homocoupling of 2-halogenated pyridine (B92270) precursors nih.gov. Palladium-catalyzed dehydrogenative dimerization of pyridine derivatives also presents a promising alternative for constructing the 2,2'-bipyridyl framework researchgate.net.

Beyond the synthesis of the parent compound, functionalization strategies are paramount for tuning its properties. The ester groups are primary sites for modification.

Transesterification: Replacing the butyl groups with other alkyl or aryl chains to finely tune solubility and steric hindrance.

Amidation: Conversion of the esters to amides to introduce hydrogen bonding capabilities or to attach more complex molecular fragments.

Core Modification: While challenging, direct functionalization of the pyridine rings through C-H activation could introduce additional substituents, altering the electronic properties of the ligand. Strategies used for functionalizing 4,4'-bipyridine (B149096), such as cross-coupling reactions, could be adapted to introduce alkyl or other groups at various positions on the rings researchgate.net.

| Strategy | Description | Potential Outcome | Relevant Precedent |

|---|---|---|---|

| Nickel-Catalyzed Homocoupling | Dimerization of 2-chloro-4-carboxypyridine derivatives using a nickel catalyst and a reductant like manganese powder. | A more direct and potentially higher-yield synthesis of the bipyridine core. | Synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine nih.gov. |

| Post-Synthetic Ester Modification | Transesterification or amidation reactions performed on the existing Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate molecule. | Creation of a library of related ligands with tailored solubility, electronic properties, and secondary functionalities. | Standard organic transformations. |

| C-H Activation/Functionalization | Directly adding new functional groups to the C-H bonds of the pyridine rings. | Alters the electronic and steric properties of the ligand core for fine-tuning in specific applications. | General advancements in organometallic catalysis nih.gov. |

Exploration of New Metal Complexes and Coordination Architectures

The bidentate nitrogen atoms of the bipyridine core make Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate an excellent ligand for a wide range of transition metals wikipedia.org. Research in this area will focus on synthesizing and characterizing novel metal complexes to unlock new functionalities. The presence of the butyl ester groups can enhance solubility in organic solvents, facilitating the synthesis and processing of these complexes.

Future work could involve complexation with a variety of metals, including but not limited to:

Ruthenium (Ru) and Iridium (Ir): To create new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and photocatalysis. The intense visible light absorption of bipyridine complexes is often due to metal-to-ligand charge transfer (MLCT) transitions wikipedia.org.

Iron (Fe), Cobalt (Co), and Nickel (Ni): To develop new catalysts for a range of organic transformations, leveraging the electroactive nature of these complexes wikipedia.org.

Platinum (Pt) and Palladium (Pd): Following precedents where 2,2'-bipyridine-4,4'-dicarboxylic acid was used to create platinum(II) complexes with potential as anticancer agents, new derivatives can be explored nih.gov.

Lanthanides (e.g., Eu, Tb): To generate luminescent materials with sharp emission bands for applications in bio-imaging and sensors.

The coordination of these metals can lead to various architectures, from simple mononuclear complexes like [M(bipy)₃]ⁿ⁺ to more intricate multinuclear arrays and metal-organic frameworks (MOFs) wikipedia.org. The interplay between the metal center's coordination preference and the ligand's steric and electronic properties will dictate the final structure and its emergent properties.

Advanced Applications in Emerging Technologies

The true potential of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate lies in its application within advanced technologies. Its unique molecular structure makes it a candidate for several high-growth areas.

Organic Electronics: The electron-deficient nature of the bipyridine core is advantageous for electron-transporting materials in OLEDs and organic photovoltaics (OPVs). Ruthenium and iridium complexes are particularly well-suited for use as phosphorescent emitters in OLEDs, where the butyl groups can improve solution processability and film morphology nih.gov.

Catalysis: Homogeneous catalysis is a promising field. Bipyridine ligands are integral to many catalytic systems. For example, 4,4′-di-tert-butyl-2,2′-bipyridine has been used in iridium-catalyzed C-H borylation and various nickel-catalyzed cross-coupling reactions nih.gov. The dibutyl derivative could offer similar reactivity with modified solubility, potentially improving catalyst performance and recyclability in non-polar media.

Sensors: The ability of the bipyridine unit to bind to metal ions can be harnessed to create chemosensors. Upon coordination, changes in the photophysical properties (e.g., fluorescence quenching or enhancement) of the ligand or its pre-formed complexes could signal the presence of specific analytes.

Bioinorganic Chemistry: The precursor, 2,2'-bipyridine-4,4'-dicarboxylic acid, has been successfully used as a scaffold to link platinum centers with bioactive molecules to create targeted anticancer agents nih.gov. This strategy can be extended using the dibutyl ester derivative to create prodrugs with enhanced cellular uptake due to increased lipophilicity.

| Emerging Technology | Potential Role of the Compound | Key Feature |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | As a ligand in phosphorescent metal complexes (e.g., with Ir, Ru) acting as emitters. | Electron-accepting bipyridine core; solubility-enhancing butyl groups nih.gov. |

| Homogeneous Catalysis | Ligand for transition metal catalysts (e.g., with Ni, Ir, Fe) in cross-coupling or C-H activation reactions. | Tunable electronic properties and enhanced solubility in organic solvents nih.gov. |

| Anticancer Therapeutics | Scaffold for creating platinum-based prodrugs with improved lipophilicity and cellular uptake. | Bidentate chelating site; ability to be functionalized via ester groups nih.gov. |

| Chemical Sensors | As a fluorescent or colorimetric sensor for metal ions. | Strong binding affinity of the bipyridine unit for metal cations. |

Theoretical Modeling for Predictive Design

To accelerate the discovery and optimization of materials based on Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, theoretical and computational modeling will play a crucial role. Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide deep insights into the behavior of the molecule and its metal complexes.

Future research directions in this area include:

Predicting Electronic Properties: Calculating orbital energies (HOMO/LUMO) to predict the electron-transporting capabilities of the ligand and the color and efficiency of its phosphorescent metal complexes.

Simulating Spectroscopic Data: Predicting UV-Vis absorption and emission spectra to guide the design of new dyes and emitters with specific optical properties.

Modeling Reaction Mechanisms: Investigating the mechanisms of catalytic reactions involving metal complexes of this ligand to understand catalyst activity and selectivity, thereby enabling the rational design of more efficient catalysts.

Designing Supramolecular Architectures: Using molecular dynamics and other modeling techniques to predict how these molecules will self-assemble in the solid state or in solution, guiding the creation of new materials with ordered structures.

By combining these predictive models with empirical synthetic efforts, the development cycle for new functional materials based on Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate can be significantly shortened, paving the way for its integration into a new generation of advanced technologies.

Q & A

Q. What are the optimal synthetic routes for Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, and how can purity be ensured?

The compound can be synthesized via bromination and debromination of dimethyl esters. For instance, bromination of dimethyl 6,6’-dimethyl-2,2'-bipyridine-4,4'-dicarboxylate followed by debromination with diethylphosphite and N,N-diisopropylethylamine in THF yields the target compound with 58% overall efficiency. Purification challenges (e.g., polybrominated byproducts) are mitigated by recrystallization and HPLC analysis (≥98% purity) .

Q. How should researchers handle safety protocols for this compound during synthesis?

While direct safety data for the dibutyl ester are limited, its precursor ([2,2'-Bipyridine]-4,4'-dicarboxylic acid) is classified as a skin/eye irritant (GHS Category 2/2A) and respiratory irritant. Use fume hoods, wear nitrile gloves, and employ full-face protection. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : Confirm esterification via shifts in the aromatic region (δ 8.6–9.0 ppm for bipyridine protons) and butyl ester signals (δ 0.9–4.3 ppm).

- FT-IR : Validate ester C=O stretches (~1720 cm⁻¹) and bipyridine ring vibrations (~1600 cm⁻¹).

- HPLC : Ensure ≥98% purity using C18 columns and methanol/water gradients .

Q. How can crystallization conditions be optimized for structural analysis?

Single crystals suitable for X-ray diffraction are grown via slow evaporation from THF/hexane mixtures. The compound crystallizes in a monoclinic system (P21/c) with lattice parameters a = 7.4183 Å, b = 8.2829 Å, c = 15.375 Å, and β = 93.273°. SHELX software (e.g., SHELXL-97) is recommended for structure refinement .

Advanced Research Questions

Q. How does the ligand geometry of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate influence its coordination behavior in metal complexes?

The 4,4'-dicarboxylate groups act as bidentate ligands, forming octahedral Ru(II) complexes (e.g., [Ru(dppn)₂(dcbpy²⁻)]). The π-expansive bipyridine backbone enhances metal-to-ligand charge transfer (MLCT), critical for photophysical applications. Dihedral angles between pyridine rings (4.37°) and carboxylate groups optimize steric compatibility with metal nodes in MOFs .

Q. What strategies resolve contradictions in photophysical data for Ru(II) complexes derived from this ligand?

Discrepancies in emission lifetimes or quantum yields may arise from solvent polarity or counterion effects. Use time-resolved spectroscopy (e.g., TCSPC) to differentiate MLCT vs. ligand-centered transitions. Compare data across solvents (acetonitrile vs. DMF) and validate via DFT calculations .

Q. How can this compound be integrated into MOFs for sensing or catalysis?

As a ditopic linker, it forms Zn- or Zr-based MOFs (e.g., UiO-67 analogs) with high surface areas (>1000 m²/g). Post-synthetic modification (e.g., ester hydrolysis to carboxylates) enhances Lewis acidity for catalysis. For biosensing, functionalize MOF surfaces with probes (e.g., Tb³⁺-dipicolinate complexes) .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Key issues include: